methyl4-bromo-6-fluoropyridine-3-carboxylate
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Overview
Description
Methyl 4-bromo-6-fluoropyridine-3-carboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a carboxylate ester group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-6-fluoropyridine-3-carboxylate typically involves the halogenation of pyridine derivatives. One common method is the bromination of 6-fluoropyridine-3-carboxylate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent to facilitate the process .
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation reactions. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 4-bromo-6-fluoropyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-6-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate binding .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-2-fluoropyridine-3-carboxylate: Similar structure but with different substitution pattern.
Methyl 4-bromo-6-(difluoromethyl)-3-fluoropyridine-2-carboxylate: Contains an additional fluorine atom.
Uniqueness
Methyl 4-bromo-6-fluoropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms in the pyridine ring enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
methyl 4-bromo-6-fluoropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMDBIGOWWKXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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